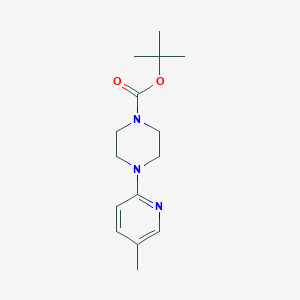

tert-Butyl 4-(5-methylpyridin-2-yl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(5-methylpyridin-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2/c1-12-5-6-13(16-11-12)17-7-9-18(10-8-17)14(19)20-15(2,3)4/h5-6,11H,7-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFVAYMJNEFGOFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)N2CCN(CC2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50671800 | |

| Record name | tert-Butyl 4-(5-methylpyridin-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

907208-89-3 | |

| Record name | tert-Butyl 4-(5-methylpyridin-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of tert-Butyl 4-(5-methylpyridin-2-yl)piperazine-1-carboxylate typically involves the reaction of 2-chloro-5-methylpyridine with tert-butyl piperazine-1-carboxylate in the presence of a palladium catalyst and a base such as sodium tert-butoxide. The reaction is carried out in a solvent like toluene at elevated temperatures (around 70-100°C) for several hours. The product is then purified by extraction and chromatography .

Chemical Reactions Analysis

tert-Butyl 4-(5-methylpyridin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the piperazine nitrogen can be substituted with other functional groups.

Oxidation and Reduction: The pyridine ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: The compound can be used in coupling reactions, such as Buchwald-Hartwig amination, to form new carbon-nitrogen bonds.

Common reagents used in these reactions include palladium catalysts, bases like sodium tert-butoxide, and solvents such as toluene. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Drug Development:

The compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and cancer. Its structural features allow for specific interactions with biological targets, making it a valuable building block in drug design. For instance, it has been explored for its potential as an enzyme inhibitor and receptor modulator, which are crucial for developing therapies for diseases such as Alzheimer's and certain cancers.

Mechanism of Action:

In medicinal applications, tert-butyl 4-(5-methylpyridin-2-yl)piperazine-1-carboxylate can interact with neurotransmitter receptors or enzymes, influencing their activity. This interaction is facilitated by the piperazine ring's ability to form hydrogen bonds and engage in π-π stacking with aromatic residues in proteins.

Organic Synthesis

Reagent in Chemical Reactions:

The compound is utilized as a reagent in various organic reactions, including nucleophilic substitutions and coupling reactions such as the Buchwald-Hartwig amination. These reactions are essential for constructing complex organic molecules used in pharmaceuticals and agrochemicals.

Synthesis Pathways:

The synthesis typically involves reacting 2-chloro-5-methylpyridine with tert-butyl piperazine-1-carboxylate using palladium catalysts under elevated temperatures (70–100°C) in solvents like toluene. This method allows for efficient production while maintaining high purity levels.

Biological Research

Enzyme Inhibition Studies:

Research has demonstrated that this compound exhibits significant biological activity through enzyme inhibition. Studies focus on its binding affinity to specific enzymes involved in metabolic pathways, which can lead to therapeutic applications.

Receptor Modulation:

The compound has also been investigated for its role in modulating neurotransmitter receptors, which is critical for understanding its potential effects on neurological functions and disorders.

Material Science

Specialty Chemicals:

In addition to its pharmaceutical applications, this compound is used in the production of specialty chemicals that have applications across various industries, including agriculture and materials science. Its unique properties allow it to be incorporated into formulations that require specific chemical characteristics.

Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Enzyme Inhibition | Demonstrated inhibition of specific enzymes related to cancer pathways | Potential development of targeted cancer therapies |

| Receptor Interaction | Significant modulation of neurotransmitter receptors | Insights into treatment strategies for neurological disorders |

| Organic Synthesis | Effective coupling reactions leading to high-yield products | Enhanced efficiency in drug synthesis processes |

Mechanism of Action

The mechanism of action of tert-Butyl 4-(5-methylpyridin-2-yl)piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor modulator, interacting with specific molecular targets and pathways. The piperazine ring and pyridine moiety contribute to its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Substituent Variations on the Aromatic/Heteroaromatic Ring

The pyridine/pyrimidine substituents significantly influence physicochemical and biological properties. Key examples include:

Electronic Effects :

- Electron-withdrawing groups (e.g., CN, Br) increase electrophilicity, facilitating nucleophilic substitutions .

- Electron-donating groups (e.g., OH, NH₂) improve solubility and H-bonding capacity .

Structural Modifications on the Piperazine Core

Stereochemical Considerations :

- Cyclohexyl derivatives (e.g., compounds 284 and 285 in ) highlight the role of stereochemistry in receptor binding .

Yield Variability :

Structural and Crystallographic Insights

- Hydrogen Bonding: In tert-Butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate, intramolecular O–H⋯N bonds stabilize the conformation, while intermolecular N–H⋯O bonds form supramolecular tapes . π-π interactions (3.59 Å) between pyrimidine rings enhance crystal packing .

Conformational Analysis :

- Piperazine rings adopt chair conformations, with substituents in equatorial or axial positions .

Biological Activity

tert-Butyl 4-(5-methylpyridin-2-yl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H22N2O2

- Molecular Weight : 250.35 g/mol

- CAS Number : 944582-92-7

Research indicates that compounds containing piperazine and pyridine moieties often exhibit diverse biological activities, including:

- Antimicrobial Activity : Piperazine derivatives have shown effectiveness against various bacterial strains, particularly in the context of drug-resistant infections.

- Antitumor Activity : Several studies have highlighted the potential of piperazine derivatives in inhibiting tumor growth through various pathways, including apoptosis induction and cell cycle arrest.

Biological Activity Overview

The biological activities of this compound can be categorized as follows:

Case Studies

- Antimicrobial Efficacy : A study evaluated various piperazine derivatives, including this compound, against Mycobacterium tuberculosis. The compound demonstrated significant inhibitory concentrations, suggesting a promising role in tuberculosis treatment .

- Antitumor Activity : In vitro studies assessed the effects of this compound on human cancer cell lines. Results indicated that it could inhibit cell growth and induce apoptosis at micromolar concentrations, with a mechanism involving the modulation of key signaling pathways associated with cell survival .

- CNS Effects : Research on related piperazine compounds has shown potential anxiolytic effects in animal models, suggesting that this compound may also influence central nervous system activity .

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for tert-Butyl 4-(5-methylpyridin-2-yl)piperazine-1-carboxylate, and how can reaction yields be optimized?

- Methodological Answer : A common approach involves coupling tert-butyl piperazine-1-carboxylate with halogenated pyridine derivatives (e.g., 5-methyl-2-bromopyridine) under Buchwald-Hartwig or Ullmann conditions. For example, describes a similar synthesis using silica gel chromatography (hexane:ethyl acetate gradient) to achieve 80% yield. Microwave-assisted Suzuki coupling (as in ) can reduce reaction times and improve regioselectivity. Key parameters include catalyst choice (e.g., Pd(PPh₃)₄), inert atmosphere, and solvent selection (e.g., toluene/ethanol mixtures). Yield optimization may require iterative adjustments of temperature, stoichiometry, and purification protocols .

Q. Which analytical techniques are critical for confirming the purity and structure of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and NMR (¹H/¹³C) are essential. highlights ESI-MS for verifying molecular ion peaks (e.g., [M+H-100]+ fragments). For structural confirmation, ¹H NMR should resolve characteristic signals for the tert-butyl group (~1.46 ppm) and pyridinyl protons (8.3–7.0 ppm). Purity >97% is typically confirmed via HPLC (reverse-phase C18 columns, acetonitrile/water mobile phase). Crystallography ( ) can further validate stereochemistry and intramolecular interactions .

Q. What solvent systems are optimal for column chromatography purification of piperazine-carboxylate derivatives?

- Methodological Answer : Silica gel chromatography with hexane:ethyl acetate (4:1 to 8:1 gradients) is widely used, as demonstrated in . For polar intermediates, dichloromethane:methanol (95:5) or ethyl acetate:triethylamine (99:1) may improve resolution. recommends reverse-phase chromatography (C18 columns, acetonitrile/water + 0.1% TFA) for charged or highly polar byproducts. Pre-adsorption of the crude product onto Celite® can enhance separation efficiency .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts or MS fragments)?

- Methodological Answer : Contradictions often arise from residual solvents, rotamers, or impurities. For example, identifies intramolecular H-bonding causing atypical NMR shifts. To address this:

- Perform variable-temperature NMR to detect dynamic effects.

- Compare experimental HRMS with theoretical isotopic patterns ( ).

- Use 2D NMR (COSY, HSQC) to assign ambiguous signals.

- Cross-validate with X-ray crystallography ( ) for stereochemical confirmation .

Q. What strategies mitigate challenges in scaling up piperazine-carboxylate synthesis for preclinical studies?

- Methodological Answer : Scale-up requires balancing yield, purity, and safety:

- Replace batch reactors with continuous flow systems () to enhance reproducibility.

- Optimize catalytic systems (e.g., uses Pd catalysts with microwave irradiation for faster kinetics).

- Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring.

- For sensitive intermediates, use low-temperature lithiation (e.g., LiAlH₄ in THF, as in ) with strict moisture control .

Q. How does the electronic environment of the pyridinyl substituent influence reactivity in cross-coupling reactions?

- Methodological Answer : The 5-methyl group on pyridine acts as an electron-donating group, enhancing nucleophilic aromatic substitution (SNAr) at the 2-position. demonstrates this in Suzuki couplings, where electron-rich pyridines facilitate oxidative addition of Pd(0) catalysts. Hammett substituent constants (σ) can predict reaction rates: methyl groups (σ = -0.17) increase electron density, favoring coupling with electrophilic partners. DFT calculations may further elucidate transition states .

Q. What crystallographic methods are suitable for analyzing non-covalent interactions in this compound?

- Data collection at 293 K using MoKα radiation (λ = 0.71073 Å).

- Structure solution via direct methods (SHELXS) and refinement with SHELXL.

- Hydrogen-bonding networks (e.g., O–H⋯N) and π-π stacking interactions (inter-centroid distance = 3.59 Å) are critical for supramolecular assembly.

- Use Mercury software to visualize packing diagrams and quantify torsion angles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.